2,6,7-Trimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula CHNO. This compound is a derivative of quinoline, characterized by the presence of three methyl groups at positions 2, 6, and 7, and a carboxylic acid group at position 3. It is known for its potential applications in various fields, including chemistry, biology, and industry.
2,6,7-Trimethylquinoline-3-carboxylic acid is classified under heterocyclic compounds, specifically within the quinoline family. Its synthesis often involves the Friedländer synthesis method, which is a well-established route for producing quinoline derivatives. This compound can be sourced from chemical suppliers specializing in organic compounds and is utilized in both academic research and industrial applications.
The primary method for synthesizing 2,6,7-Trimethylquinoline-3-carboxylic acid is the Friedländer synthesis. This process typically involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions generally require elevated temperatures and solvents such as ethanol or acetic acid to facilitate cyclization.
2,6,7-Trimethylquinoline-3-carboxylic acid can undergo several types of chemical reactions:
The outcomes of these reactions depend heavily on the specific reagents used and the reaction conditions applied. For example, oxidation may yield various derivatives useful in pharmaceutical applications.
The mechanism of action for 2,6,7-Trimethylquinoline-3-carboxylic acid involves its interaction with biological targets at the molecular level:
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
2,6,7-Trimethylquinoline-3-carboxylic acid has several important applications:
The quinoline nucleus represents a privileged scaffold in medicinal chemistry due to its structural versatility, diverse bioactivity profile, and presence in numerous natural and synthetic therapeutic agents. This bicyclic framework, consisting of a benzene ring fused to pyridine, provides an optimal molecular architecture for interacting with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The significance of quinoline derivatives spans multiple therapeutic domains, including antimicrobial, anticancer, and central nervous system agents, as evidenced by clinical drugs like quinolone antibiotics and kinase inhibitors [4] [10]. The planar structure facilitates DNA intercalation, while substitution patterns at strategic positions fine-tune electronic properties and binding affinities [4]. Notably, quinoline-3-carboxylic acid derivatives specifically exhibit targeted biological activities, serving as inhibitors for enzymes like protein kinase CK2—a serine/threonine kinase implicated in cancer cell proliferation and survival pathways [10]. The inherent "privileged" status of this scaffold stems from its adaptability in chemical modification, enabling systematic structure-activity relationship (SAR) studies to optimize pharmacological profiles.
Table 1: Biologically Active Quinoline Derivatives with Structural Features Relevant to Medicinal Chemistry
Compound Name | Key Structural Features | Reported Biological Activities | Reference Context |
---|---|---|---|
2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | Methylenedioxy bridge, benzofuran moiety | Cytotoxic, antifungal | [4] |
Tetrazoloquinoline-4-carboxylic acid | Tetrazole ring at C4 | Protein kinase CK2 inhibition (IC₅₀ = 0.65 μM) | [10] |
2-Aminoquinoline-3-carboxylic acid | Amino group at C2 | Protein kinase CK2 inhibition | [10] |
2,6,8-Trimethylquinoline-3-carboxylic acid | Methyl groups at 2,6,8 positions | Photovoltaics, OLEDs, agrochemicals | |
6-Methoxyquinoline-3-carboxylic acid | Methoxy group at C6 | Research chemical | [6] |
The specific structural elaboration of 2,6,7-trimethylquinoline-3-carboxylic acid incorporates strategically positioned substituents that profoundly influence its physicochemical behavior and potential bioactivity. Methylation at the 2-position (adjacent to the nitrogen atom) enhances electron density on the nitrogen, potentially strengthening hydrogen bonding with biological targets. The 6- and 7-methyl groups introduce steric effects that constrain molecular rotation, promoting planarity and potentially enhancing intercalation into biological macromolecules [7]. These methyl substituents also increase hydrophobic character, potentially improving membrane permeability compared to unmethylated analogues. The C3-carboxylic acid moiety serves as a versatile pharmacophore, enabling salt formation for solubility modulation, coordination with metal ions in enzyme active sites, and participation in electrostatic interactions with target proteins [10]. This functional group also provides a synthetic handle for derivatization into esters, amides, or other bioisosteres [5] [9].
Physicochemically, this compound (C₁₃H₁₃NO₂, MW 215.25 g/mol) exhibits moderate polarity with a topological polar surface area of approximately 50.2 Ų [7]. It possesses one hydrogen bond donor (carboxylic acid) and three hydrogen bond acceptors (carbonyl oxygens and ring nitrogen). The methyl groups contribute to its lipophilic character, evidenced by a calculated LogP value higher than unmethylated quinoline-3-carboxylic acids . These properties position it favorably for drug discovery applications where balanced solubility and permeability are required.
Table 2: Key Physicochemical Properties of 2,6,7-Trimethylquinoline-3-carboxylic Acid and Related Derivatives
Property | 2,6,7-Trimethylquinoline-3-carboxylic Acid | Ethyl 2,6,7-Trimethylquinoline-3-carboxylate | 2,6,8-Trimethylquinoline-3-carboxylic Acid |
---|---|---|---|
Molecular Formula | C₁₃H₁₃NO₂ | C₁₅H₁₇NO₂ | C₁₃H₁₃NO₂ |
Molecular Weight (g/mol) | 215.25 | 243.30 | 215.25 |
Hydrogen Bond Donors | 1 | 0 | 1 |
Hydrogen Bond Acceptors | 3 | 3 | 3 |
Canonical SMILES | CC₁=CC₂=CC(=C(N=C₂C=C₁C)C)C(=O)O | CCOC(=O)C₁=C(N=C₂C=C(C(=CC₂=C₁)C)C)C | CC₁=CC(=C₂C(=C₁)C=C(C(=N₂)C)C(=O)O)C |
InChIKey | HTABCEYMZVHZAM-UHFFFAOYSA-N | PKWJEOYUFQXCBY-UHFFFAOYSA-N | GMHYAEQGWZGISX-UHFFFAOYSA-N |
Rotatable Bonds | 1 | 3 | 1 |
Despite the established significance of quinoline derivatives in medicinal chemistry, substantial knowledge gaps exist concerning 2,6,7-trimethylquinoline-3-carboxylic acid specifically. First, its synthetic methodologies remain inadequately optimized. Current approaches lack comprehensive yield comparisons across routes (e.g., direct carboxylation versus multi-step alkylation-carboxylation sequences), and efficiency data under modern catalytic conditions (e.g., microwave or ultrasound irradiation) are sparse [4] [7]. Second, rigorous biological profiling is notably absent in the literature. While structurally similar compounds demonstrate kinase inhibition [10] or anticancer potential [4], empirical data for this specific congener is lacking. Third, the structure-activity relationship relative to its isomeric forms (e.g., 2,6,8-trimethyl versus 2,7,8-trimethyl analogues) remains unexplored [12]. The positional isomerism significantly alters electronic distribution and steric bulk, potentially leading to divergent target affinities. Fourth, computational studies predicting its absorption, distribution, metabolism, and excretion (ADME) properties are unavailable, hindering preclinical assessment. Finally, the compound's potential in materials science applications—unlike its 2,6,8-isomer investigated for photovoltaics and OLEDs —remains completely unexamined.
To address these knowledge gaps, a focused research agenda should prioritize the following objectives:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: